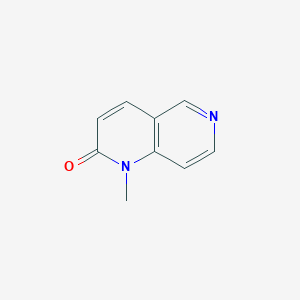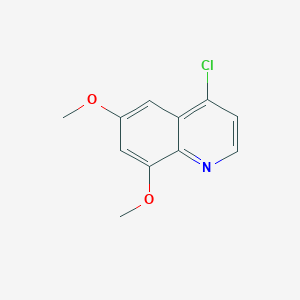
1-Methyl-1,6-naphthyridin-2(1H)-one
Overview
Description
1-Methyl-1,6-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Pharmaceutical Interests
- Biological Activities: 1,6-Naphthyridin-2(1H)-one derivatives, including 1-Methyl-1,6-naphthyridin-2(1H)-one, have been explored for various biological activities. These activities include their use as cardiotonic drugs, protein kinase inhibitors, and neuroprotective agents (Guillon et al., 2017).
- Pharmaceutical Applications: Substituted 1,6-naphthyridin-2(1H)-one compounds have shown a wide range of pharmaceutical applications. For instance, certain derivatives have displayed antiproliferative activity towards breast cancer cell lines (Guillon et al., 2017).
Synthetic Methods and Functionalization
- Novel Synthesis Methods: Innovative synthesis methods for 1,6-naphthyridin-2(1H)-ones and their derivatives have been developed. These methods include catalyst-free syntheses in eco-friendly solvents like water, highlighting the advancement in green chemistry (Mukhopadhyay et al., 2011).
- Functionalization Techniques: Functionalized 1,6-naphthyridin-2(1H)-ones have been achieved through various chemical processes, including regioselective palladium-catalyzed cross-coupling reactions. These techniques allow for the creation of highly specialized molecules with potential biomedical applications (Montoir et al., 2014).
Chemotherapeutic and Anticancer Potential
- Anticancer Properties: A significant focus in the research of 1,6-naphthyridin-2(1H)-one derivatives is their anticancer properties. Various studies have correlated the synthesis of these compounds with their activity against different cancer cell lines, indicating their potential in cancer chemotherapy (Lavanya et al., 2021).
Environmental Friendly Synthesis
- Green Chemistry Approaches: The synthesis of 1,6-naphthyridine derivatives, including this compound, has been achieved using environmentally friendly methods. These include solvent-free and catalyst-free techniques, emphasizing the shift towards more sustainable chemical synthesis processes (Hameed, 2015).
Properties
IUPAC Name |
1-methyl-1,6-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWCLOSSLOIRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3241670.png)
![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B3241707.png)




![2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B3241767.png)


